4-methyl-1-N-(propan-2-yl)benzene-1,2-diamine
Overview
Description
“4-methyl-1-N-(propan-2-yl)benzene-1,2-diamine” is a chemical compound with the molecular formula C10H16N2. It has a molecular weight of 164.25 .
Molecular Structure Analysis
The molecular structure of “4-methyl-1-N-(propan-2-yl)benzene-1,2-diamine” is based on a benzene ring, which is a cyclic compound with alternating double bonds. Attached to this ring are a methyl group, a propan-2-yl group, and two amine groups .Chemical Reactions Analysis
While specific chemical reactions involving “4-methyl-1-N-(propan-2-yl)benzene-1,2-diamine” are not available, similar compounds such as o-phenylenediamine are known to undergo reactions like condensation with ketones and aldehydes to give rise to various valuable products .Scientific Research Applications
Molecular Aggregation Studies
A study conducted by Matwijczuk et al. (2016) investigated the aggregation processes of certain compounds in organic solvents, contributing to our understanding of molecular interactions in solution. This research offers insights into the behavior of molecules like 4-methyl-1-N-(propan-2-yl)benzene-1,2-diamine in various solvents, which can be crucial for applications in chemistry and materials science (Matwijczuk et al., 2016).
Crystal Structure Analysis
The crystal structure and spectroscopic properties of certain benzene-1,4-diamine derivatives were explored by Kolev et al. (2009). Understanding the crystal structure of these molecules, including those similar to 4-methyl-1-N-(propan-2-yl)benzene-1,2-diamine, is crucial for applications in crystallography and materials science (Kolev et al., 2009).
Synthetic Applications
A study by Zinad et al. (2018) focused on the synthesis of a compound structurally related to 4-methyl-1-N-(propan-2-yl)benzene-1,2-diamine, highlighting the importance of synthetic methodologies in creating complex organic molecules. Such research is integral to the development of new materials and pharmaceuticals (Zinad et al., 2018).
Chemical Interaction Studies
Research by Nycz et al. (2011) on various cathinones provides valuable data on the interaction of compounds structurally similar to 4-methyl-1-N-(propan-2-yl)benzene-1,2-diamine. Understanding these interactions can inform pharmacology and chemistry (Nycz et al., 2011).
Antioxidant Activity
The study of N,N′-substituted p-phenylenediamine antioxidants, including molecules related to 4-methyl-1-N-(propan-2-yl)benzene-1,2-diamine, by Kortišová et al. (2007) contributes to our understanding of antioxidant mechanisms. Such research is crucial in the development of new antioxidants for medical and industrial applications (Kortišová et al., 2007).
Vibrational and Conformational Analysis
Subashchandrabose et al. (2013) conducted a study on NBPMB, a molecule similar to 4-methyl-1-N-(propan-2-yl)benzene-1,2-diamine, examining its vibrational and conformational properties. This research is significant in understanding the physical and chemical properties of such molecules (Subashchandrabose et al., 2013).
Polymer Science Applications
A study by Ghaemy and Alizadeh (2009) on the synthesis of polyimides from diamines, related to 4-methyl-1-N-(propan-2-yl)benzene-1,2-diamine, illustrates its potential application in polymer science. Such research is fundamental in the development of new materials for various industries (Ghaemy & Alizadeh, 2009).
properties
IUPAC Name |
4-methyl-1-N-propan-2-ylbenzene-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-7(2)12-10-5-4-8(3)6-9(10)11/h4-7,12H,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFHSQAMAOAJSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-1-N-(propan-2-yl)benzene-1,2-diamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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